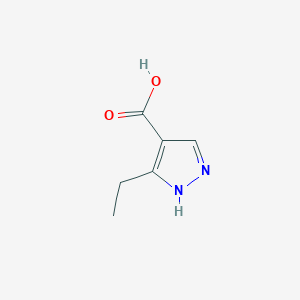

5-ethyl-1H-pyrazole-4-carboxylic acid

描述

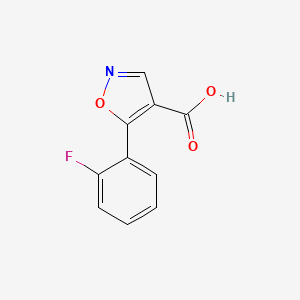

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The 3D structure of similar compounds can be viewed using computational chemistry tools .

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary depending on their specific structure. For example, ethyl 5-amino-1-methylpyrazole-4-carboxylate has a predicted boiling point of 268.1±20.0 °C and a predicted density of 1.29±0.1 g/cm3 .

科学研究应用

Results

Agrochemistry

Results

Material Science

Results

Coordination Chemistry

Results

Organic Synthesis

Results

Photophysical Studies

Methods of Application

Fungicide Development

Results

Some derivatives exhibited over 90% inhibition against pathogens like Alternaria solani and Fusarium oxysporum at certain concentrations. One compound, in particular, showed complete in vivo protective antifungal activity against A. solani on tomatoes .

Synthesis and Properties Enhancement

Methods of Application

Results: The advancements in the synthesis of pyrazole derivatives have led to the creation of compounds with significant industrial and pharmaceutical importance .

Biological Activity Studies

Methods of Application

Results: Noteworthy biological properties have been observed, indicating the potential for these compounds in therapeutic applications .

Herbicide Synthesis

Methods of Application

Results: These derivatives have been effective in weed control, contributing to better management of agricultural lands .

Catalysis

Methods of Application

Results: These catalysts have been effective in facilitating reactions such as cross-coupling and hydrogenation, leading to the efficient synthesis of target molecules .

Analytical Chemistry

Methods of Application

Results: The assays have shown sensitivity and selectivity towards specific analytes, making them useful tools in analytical applications .

Environmental Science

Methods of Application

Results: Initial studies indicate that these compounds can effectively reduce the concentration of certain pollutants, aiding in environmental clean-up efforts .

Nanotechnology

Methods of Application

Results: Nanoparticles synthesized using this compound have shown promising properties for use in drug delivery systems and electronic devices .

Neurochemistry

Methods of Application

Results: Some derivatives have shown potential as modulators of neurotransmitter systems, which could lead to new treatments for neurological disorders .

Photodynamic Therapy

Methods of Application

Results: Preliminary results suggest that some derivatives can effectively generate cytotoxic species upon light activation, indicating potential as PDT agents .

These applications demonstrate the versatility of “5-ethyl-1H-pyrazole-4-carboxylic acid” in various scientific fields. For the latest research and detailed methodologies, it is advisable to consult specialized scientific literature and databases. The references provided here can serve as a starting point for further exploration .

安全和危害

未来方向

属性

IUPAC Name |

5-ethyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-5-4(6(9)10)3-7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSKPMMPOGGMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629679 | |

| Record name | 5-Ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

1007541-72-1 | |

| Record name | 5-Ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)